3-(3-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound characterized by its unique oxadiazole ring structure, which is substituted with bromine and chlorine atoms. The compound is known for its potential applications in medicinal chemistry and materials science. Its molecular formula is , and it has a molecular weight of approximately 335.58 g/mol.
This compound belongs to the class of oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms and three carbon atoms. Oxadiazoles are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The specific compound discussed here can be sourced from chemical suppliers and databases such as PubChem and BenchChem, which provide detailed information on its properties and potential uses .
The synthesis of 3-(3-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole typically involves multi-step organic reactions. Common methods include:
The molecular structure of 3-(3-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole features:
3-(3-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions:
The mechanism of action for 3-(3-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole is not fully elucidated but is believed to involve interaction with biological targets such as enzymes or receptors:
3-(3-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole has several potential applications:
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, but remained largely unexplored until the mid-20th century when its biological relevance emerged. The 1960s marked a pivotal milestone with the approval of oxolamine (Figure 1), a cough suppressant featuring the 1,2,4-oxadiazole core. This established the scaffold's pharmaceutical potential [1] [5]. Subsequent decades witnessed accelerated development, yielding drugs like:
Table 1: Clinically Approved 1,2,4-Oxadiazole Drugs
Drug Name | Therapeutic Category | Approximate Year |
---|---|---|
Oxolamine | Antitussive | 1960s |
Prenoxdiazine | Antitussive | 1970s |
Butalamine | Vasodilator | 1970s |
Ataluren | Muscular dystrophy therapy | 2014 |
Fasiplon | Anxiolytic | 1990s |
A significant surge in research occurred over the past 15 years, evidenced by a doubling in scientific publications focused on 1,2,4-oxadiazole biological applications [1] [5]. Natural products like phidianidine A and quisqualic acid, isolated from marine mollusks and Quisqualis indica seeds, respectively, further validated the scaffold's biological relevance, exhibiting cytotoxic and receptor agonist properties [1].
The 1,2,4-oxadiazole ring serves as a critical bioisostere for ester and amide functionalities, primarily due to its enhanced metabolic stability. While esters and amides are prone to enzymatic hydrolysis in vivo, the 1,2,4-oxadiazole ring demonstrates significant resistance, improving drug half-lives and bioavailability [1] [3]. This bioisosteric replacement maintains:
Table 2: Bioisosteric Properties of 1,2,4-Oxadiazole
Property | 1,2,4-Oxadiazole | Amide | Ester |
---|---|---|---|
Hydrolytic Stability | High | Low | Low |
Dipole Moment (D) | ~3.5 - 4.0 | ~3.7 | ~1.8 - 2.0 |
H-Bond Acceptor Sites | 2 (N) | 1 (O=C) | 1 (O=C) |
Aromaticity | Low (diene-like) | None | None |
Unlike the more aromatic 1,3,4-oxadiazole isomer, UV spectroscopy reveals that 1,2,4-oxadiazoles exhibit low aromaticity, behaving more like conjugated dienes. This impacts electron distribution and reactivity, influencing interactions with biological targets [7].
Halogen atoms (Cl, Br, F) are strategically incorporated into drug scaffolds due to their profound influence on physicochemical and pharmacological properties. In 1,2,4-oxadiazole derivatives like 3-(3-Bromophenyl)-5-(4-chlorophenyl)-1,2,4-oxadiazole, halogens confer:
CAS No.: 7196-09-0
CAS No.: 102577-03-7
CAS No.: 463-82-1
CAS No.:
CAS No.: 574-77-6
CAS No.: 21416-14-8